molecular formula C9H11N3S B1453736 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250756-67-2

1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Cat. No. B1453736
CAS RN: 1250756-67-2
M. Wt: 193.27 g/mol
InChI Key: SVVBXBVIVHNMGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of pyrazoles has been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .


Molecular Structure Analysis

The molecular structure of “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” can be analyzed using techniques like ¹H NMR Spectra . The molecule of thiophene, a component of the compound, consists of a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions .


Chemical Reactions Analysis

The chemical reactions of “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” can be analyzed using ¹H NMR Spectra . The area under a signal in a 1H NMR spectrum is proportional to the number of protons to which the signal corresponds .

Scientific Research Applications

Medicinal Chemistry

1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine: and its derivatives are being explored for their potential as biologically active compounds. They are particularly interesting in the development of new drugs due to their structural similarity to both pyrazole and thiophene moieties, which are found in various pharmacologically active compounds .

Agriculture

In the agricultural sector, compounds like 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine are studied for their antifungal and antibacterial properties. These properties are crucial for developing new pesticides and fungicides that can protect crops from diseases and increase yield .

Material Science

The compound’s derivatives are being researched for their applications in material science, particularly in the creation of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene ring, a part of the compound’s structure, is known to play a significant role in these technologies .

Biochemistry

In biochemistry, the compound is of interest due to its potential role in enzyme inhibition, which is crucial for understanding disease mechanisms and developing treatments. It can also be used to study protein interactions and signaling pathways within cells .

Pharmacology

Pharmacological studies involve examining the therapeutic effects of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine derivatives. They are being evaluated for a wide range of activities, including antihypertensive, anti-inflammatory, and neuroprotective effects, which could lead to the development of new medications with lesser side effects .

Chemical Engineering

In chemical engineering, this compound’s derivatives are being synthesized and evaluated for their efficiency and stability, which is essential for large-scale production and industrial applications. This includes optimizing reactions and developing cost-effective and environmentally friendly processes .

Analytical Chemistry

Finally, in analytical chemistry, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is used as a reagent or a building block for synthesizing more complex molecules. It can also be used in the development of new analytical methods for detecting various substances .

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-Thienyl)ethanol, indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” could involve further exploration of its diverse applications in drug discovery, organic synthesis, and material science. Additionally, the synthesis of new pyrazole derivatives and the study of their structure-activity relationships could be a promising area of research .

properties

IUPAC Name

2-(1-thiophen-3-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7(8-3-5-13-6-8)12-9(10)2-4-11-12/h2-7H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVBXBVIVHNMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
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Reactant of Route 6
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

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